molecular formula C21H21NO4S B1301226 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid CAS No. 368866-35-7

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid

Cat. No.: B1301226
CAS No.: 368866-35-7
M. Wt: 383.5 g/mol
InChI Key: KEJAASWNXTXYMD-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid is unique due to its tetrahydro-thiopyran ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This structural feature allows for the exploration of novel chemical reactions and applications in various scientific fields .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid (commonly referred to as Fmoc-THPCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21_{21}H21_{21}NO4_{4}S
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 368866-35-7
  • PubChem CID : 1268218

Synthesis

Fmoc-THPCA can be synthesized through various organic reactions, often involving the coupling of fluorenylmethoxycarbonyl (Fmoc) groups with tetrahydro-thiopyran derivatives. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.

Anticancer Properties

Recent studies have evaluated the anticancer activity of Fmoc-THPCA against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-468).

  • Cytotoxicity Assays :
    • Fmoc-THPCA was tested using MTT assays, revealing a dose-dependent inhibition of cell proliferation.
    • Table 1 summarizes the GI50_{50} values for Fmoc-THPCA compared to standard chemotherapeutics.
CompoundCell LineGI50_{50} (µM)
Fmoc-THPCAMDA-MB-4685.2
GefitinibMDA-MB-46819.3
Reference CompoundMCF-719.3
  • Mechanism of Action :
    • The compound appears to exert its effects through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, critical for cancer cell survival and proliferation. This was confirmed through flow cytometric analysis, which demonstrated reduced Akt phosphorylation in treated cells .

Other Biological Activities

In addition to its anticancer properties, Fmoc-THPCA has been investigated for its potential as an anti-inflammatory agent and its effects on other cellular pathways:

  • Anti-inflammatory Effects :
    • Preliminary studies indicate that Fmoc-THPCA may inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses.
  • Enzyme Inhibition :
    • The compound has shown inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation .

Case Studies

Several case studies have highlighted the therapeutic potential of Fmoc-THPCA:

  • Breast Cancer Treatment :
    • In a recent study involving MDA-MB-468 cells, Fmoc-THPCA demonstrated superior cytotoxicity compared to gefitinib, indicating potential as a novel treatment option for resistant breast cancer forms .
  • Combination Therapies :
    • When used in combination with other chemotherapeutic agents, Fmoc-THPCA exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJAASWNXTXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361470
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-35-7
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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